ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of an indole ring, a thiourea group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl indole-2-carboxylate with m-tolyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. The ester group can undergo hydrolysis, releasing the active thiourea-indole moiety.
Comparison with Similar Compounds
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate can be compared with other thiourea derivatives and indole-based compounds:
Similar Compounds: 1-ethyl-3-(m-tolyl)-2-thiourea, 3-m-tolyl-5-arylidene-2,4-thiazolidinediones, and thiadiazole derivatives.
Uniqueness: The combination of the indole ring, thiourea group, and ester functionality makes it unique compared to other compounds
Properties
IUPAC Name |
ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCHIBEJUTSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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